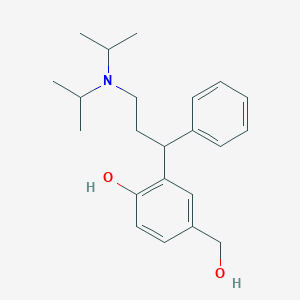
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
概要
説明
Synthesis Analysis
The synthesis of similar compounds involves multistep processes, including asymmetric synthesis to achieve specific stereochemistries. For instance, asymmetric synthesis of 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a related compound, was described, highlighting the importance of achieving desired diastereomeric ratios and absolute configurations for further studies of metabolic processes (Shetty & Nelson, 1988).
Molecular Structure Analysis
Structural analysis of alkylaminophenol compounds, which are closely related to the compound of interest, has been performed using spectroscopic methods (FTIR, NMR) and supported by computational studies. These analyses provide insight into electronic and structural properties, bond lengths, angles, and energies, contributing to a comprehensive understanding of the molecule's architecture (Ulaş, 2021).
Chemical Reactions and Properties
Copper(I)-catalyzed reactions have been utilized for synthesizing phenol derivatives, demonstrating the versatility of copper catalysis in promoting C-S coupling and C-H functionalization. This method exemplifies a strategy for generating compounds with phenol functionalities through efficient and selective reactions (Xu et al., 2010).
Physical Properties Analysis
Understanding the physical properties of chemical compounds is crucial for their application in material science and pharmaceuticals. The synthesis and structural determination of compounds similar to 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol can provide essential data on melting points, solubility, and crystal structure, which are vital for predicting their behavior in various environments.
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity and stability, of phenol derivatives involves examining their interactions with other molecules and their potential for forming hydrogen bonds, which significantly influence their chemical behavior and applications. For example, the study of nitro-substituted phenolates highlighted the solvatochromism phenomenon, offering insights into solute-solvent interactions and the potential use of such compounds as solvatochromic switches (Nandi et al., 2012).
科学的研究の応用
Application in Pharmaceuticals
- Summary of the Application: “2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol” is a metabolite of tolterodine . Tolterodine is a potent and competitive muscarinic receptor antagonist intended for the treatment of urinary urge incontinence and other symptoms of bladder overactivity .
- Methods of Application or Experimental Procedures: Tolterodine is extensively metabolized by the liver following oral administration. The primary metabolic route involves the oxidation of the 4-methyl group and is mediated by the enzyme cytochrome P 4502D6 (CZYP2D) and leads to the formation of this pharmacologically active 4-hydroxymethyl metabolite . Tolterodine is alternatively metabolized via N-dealkylation of the diisopropylamino group mediated by the enzyme CYP3A .
- Results or Outcomes: The active metabolite of tolterodine, “2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol”, is believed to contribute significantly to the therapeutic effect of the drug .
Application in Chemical Synthesis
- Summary of the Application: “2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol” can be synthesized from tolterodine hydrobromide . This process provides a simple, cost-effective, and easily scalable method for the synthesis of this active metabolite .
- Methods of Application or Experimental Procedures: The synthesis process involves the use of easily available raw materials such as tolterodine hydrobromide . The process is considered to be an improvement over previous methods, which required many steps and involved hazardous reagents .
- Results or Outcomes: The improved process for the preparation of “2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol” provides a more economical, safer, and less time-consuming method, making it more suitable for commercial production .
特性
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432981 | |
| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | |
CAS RN |
200801-70-3 | |
| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


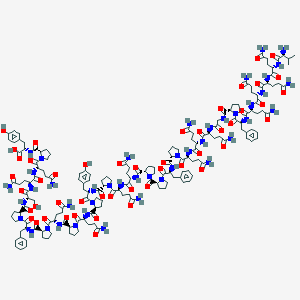
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
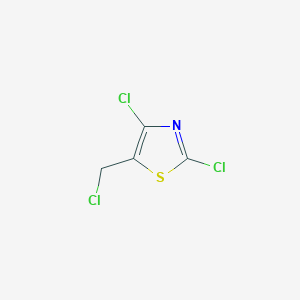

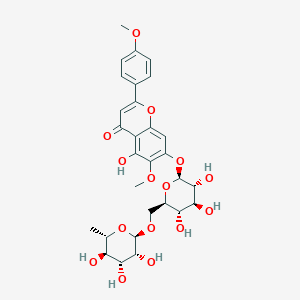
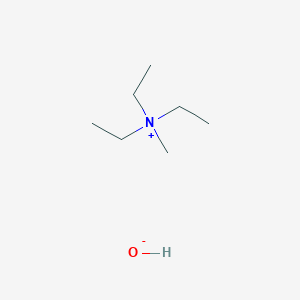
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)
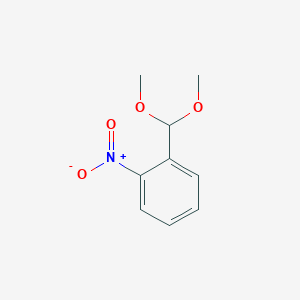

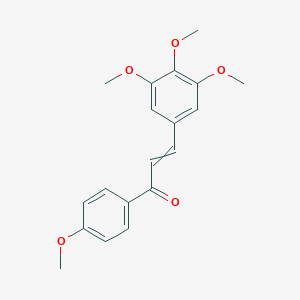

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)
![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)